Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

Antibacterial Quinoline-3-carboxylic acid Structure-Activity Relationship

Medicinal chemistry teams often face delays in SAR exploration due to lack of versatile quinoline building blocks. Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 1242260-07-6) directly addresses this with: • C4-Br handle for rapid Suzuki/amination diversification. • C6-CF₃ group enhancing lipophilicity (XLogP3 ≈3.7) and metabolic stability. • Validated scaffold in kinase inhibitor and antibacterial programs. Supplied with ≥97% purity and available for immediate global shipping.

Molecular Formula C13H9BrF3NO2
Molecular Weight 348.119
CAS No. 1242260-07-6
Cat. No. B595182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate
CAS1242260-07-6
Synonyms4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester
Molecular FormulaC13H9BrF3NO2
Molecular Weight348.119
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C(F)(F)F
InChIInChI=1S/C13H9BrF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3
InChIKeyQLOPWFOKKSLPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate Overview


Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is a polysubstituted quinoline-3-carboxylate ester belonging to the class of 3-carboxyquinoline derivatives, which are established scaffolds in kinase inhibitor discovery [1]. The compound features a bromine atom at the 4-position, a trifluoromethyl (–CF₃) group at the 6-position, and an ethyl ester at the 3-position, giving it a molecular formula of C₁₃H₉BrF₃NO₂ and a molecular weight of 348.12 g/mol . The 6-CF₃ substituent imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated or differently positioned analogs, while the 4-bromo handle enables direct participation in palladium-catalyzed cross-coupling reactions for rapid analog synthesis .

Synthetic Workflow
4-Bromo handle supports single-step Pd-catalyzed cross-coupling for rapid analog synthesis
Scaffold Context
3-Carboxyquinoline core recognized in kinase inhibitor patents as YAK3 pharmacophore
Physicochemical Profile
6-CF₃ group offers reported lipophilicity and metabolic stability context

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate vs. Other 3-Carboxyquinolines


Quinoline-3-carboxylate derivatives are not interchangeable due to the dramatic impact of substitution pattern on both biological activity and synthetic accessibility. In the quinoline-3-carboxylic acid class, antibacterial SAR studies have demonstrated that the position of the fluorine substituent is critical: 6-fluoro derivatives achieve MIC values of 0.25 µg/mL against E. coli, whereas shifting the substituent to other positions reduces potency . Similarly, the 4-position bromine in this compound provides a unique synthetic handle that is absent in the 4-hydroxy or 4-unsubstituted analogs, blocking a key derivatization pathway for structure-activity relationship (SAR) exploration . The trifluoromethyl group at C6—rather than C7 or C8—produces distinct electronic effects that influence both target binding and metabolic stability, making simple replacement with regioisomers or de-halogenated versions scientifically unsound [1].

CF₃ position is critical: 7-CF₃ or 8-CF₃ regioisomers may shift target engagement and metabolic stability profiles
4-Hydroxy or 4-unsubstituted analogs block key cross-coupling diversification route
4-Chloro analog reactivity differs significantly in Pd-catalyzed coupling; reaction conditions may not transfer directly

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate: Comparative Evidence


6-CF₃ vs. 7-CF₃ Regiochemistry: Antibacterial Potency

In the 3-quinolinecarboxylic acid antibacterial series, the position of the electron-withdrawing group on the quinoline ring is a primary determinant of activity. The benchmark study by Wentland et al. established that a 6-fluoro substituent yields an MIC of 0.25 µg/mL against E. coli Vogel, and that potency is maximal when the substituent resides at the 6-position . The target compound carries a trifluoromethyl group at the 6-position, positioning the –CF₃ group in the same electronically favored locus identified in the SAR. In contrast, regioisomeric analogs such as ethyl 4-bromo-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 1242260-62-3) place the –CF₃ group at the 7-position, a substitution pattern not associated with the peak antibacterial activity observed in the class . While head-to-head MIC data for the 6-CF₃ vs. 7-CF₃ pair are not publicly available, the class-level SAR predicts that the 6-CF₃ substitution will provide superior target engagement in gyrase/topoisomerase IV inhibition assays compared to the 7-CF₃ analog .

6-CF₃ vs. 7-CF₃ Regiochemistry
Class-level inference
6-F benchmark MIC 0.25 µg/mL (E. coli Vogel)
6-substitution optimal
Supports antibacterial screening context
Head-to-head 6-CF₃ vs 7-CF₃ MIC data not publicly available
Antibacterial Quinoline-3-carboxylic acid Structure-Activity Relationship

Synthetic Advantage of 4-Bromo Handle

The 4-bromo substituent in the target compound serves as a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids . This reactivity is absent in the 4-hydroxy analog ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9), which requires additional activation steps for C–O bond functionalization. The 4-bromo handle thus enables direct introduction of diverse C4 substituents in a single synthetic step, significantly reducing the number of synthetic operations required for analog generation [1]. Published protocols for Suzuki coupling on 4-bromoquinolines achieve typical yields of 70–90% under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) [1], whereas the 4-hydroxy analog demands a two-step sequence of triflate formation followed by coupling, resulting in lower overall yields and higher material costs [2].

4-Br Synthetic Advantage
Cross-study comparable
One-step Suzuki vs. two-step for 4-OH analog
20–40% higher yield
Supports library synthesis workflow selection
Typical yields: 70–90% (Br) vs 50–65% (OH) under standard conditions
Cross-Coupling C–C Bond Formation Synthetic Accessibility

Lipophilicity Advantage Over 4-Hydroxy Analog

Computed physicochemical properties reveal a meaningful lipophilicity difference between the target compound and its 4-hydroxy comparator. The target compound, ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate, has a computed XLogP3 of approximately 3.7 and a topological polar surface area (TPSA) of 39.2 Ų, based on data for the closely related methyl ester analog (C12H7BrF3NO2) [1]. In contrast, the 4-hydroxy analog (CAS 26893-12-9) has a lower XLogP3 (estimated ~2.5–2.8) due to the hydrogen-bond-donating hydroxyl group, which increases polarity and reduces passive membrane permeability [2]. The ~0.9–1.2 log unit difference in XLogP3 translates to an estimated ~8–15× higher theoretical membrane permeability for the 4-bromo compound based on the Lipinski/Veber drug-likeness framework [3]. This lipophilicity advantage is particularly relevant for central nervous system (CNS) and intracellular target programs, where higher logP values generally correlate with improved blood-brain barrier penetration and cellular uptake [3].

Lipophilicity Advantage
Cross-study comparable
XLogP3 ≈ 3.7 vs 2.5–2.8 (4-OH analog)
ΔXLogP3 ≈ +0.9 to +1.2
Supports permeability and CNS model fit review
Data from methyl ester analog; estimated 8–15× higher theoretical permeability
Lipophilicity Drug-Likeness Physicochemical Properties

Ester vs. Acid: Purity and Storage Stability

The carboxylic acid counterpart of the target compound, 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1378254-67-1), is also commercially available but presents notable procurement disadvantages. Vendor specifications for the acid analog typically list a minimum purity of 95%, compared to 97% for the ethyl ester [REFS-1, REFS-2]. Furthermore, the acid form requires long-term storage in a cool, dry place to prevent decarboxylation or hydrolysis, whereas the ester exhibits greater ambient stability . The ethyl ester also serves as a direct precursor to the acid via quantitative saponification (NaOH, EtOH/H₂O, 60°C, 2 h), enabling the user to access both ester and acid forms from a single purchase . Procuring the acid directly eliminates this flexibility and may introduce batch-to-batch variability due to hygroscopicity and partial decarboxylation during shipping .

Ester vs. Acid Stability
Cross-study comparable
97% purity (ester) vs 95% (acid)
Ambient storage
Supports procurement and batch consistency review
Ester can be quantitatively hydrolyzed to acid if needed
Purity Storage Stability Ester vs. Acid

Scaffold Recognition in Kinase Inhibitor Patents

The 3-carboxyquinoline core is explicitly claimed in kinase inhibitor patents targeting the YAK3 and TAM (Tyro3, Axl, Mer) kinase families [REFS-1, REFS-2]. US patent application US20060106058A1 describes 3-carboxyquinoline derivatives as YAK3 inhibitors, establishing this scaffold as a recognized pharmacophore for serine/threonine kinase modulation [1]. Separately, patent literature on aminoquinoline-based kinase inhibitors demonstrates that the TAM family and CSF1R kinases are selectively inhibited by appropriately substituted quinolines [2]. The target compound, with its 6-CF₃ and 4-Br substitution, provides an ideal starting point for installing the 4-amino substituents that appear frequently in these patent examples via Buchwald-Hartwig amination of the 4-bromo intermediate . While direct IC₅₀ data for the target compound against YAK3 or TAM kinases are not publicly reported, the scaffold's inclusion in patent claims establishes a class-level rationale for its selection in kinase-focused library synthesis [REFS-1, REFS-2].

Scaffold Patent Recognition
Class-level inference
3-Carboxyquinoline core in YAK3/TAM kinase patents
Supports kinase-focused library synthesis selection
Direct IC₅₀ data for target compound not reported; class-level support only
Kinase Inhibition YAK3 TAM Family Drug Design

C–Br vs. C–Cl Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the C–Br bond at the 4-position of the quinoline ring undergoes oxidative addition to Pd(0) significantly faster than the corresponding C–Cl bond in 4-chloro analogs. General reactivity trends for aryl halides in Suzuki-Miyaura coupling indicate that aryl bromides react approximately 10–100× faster than aryl chlorides under identical conditions due to the lower bond dissociation energy of C–Br (∼80 kcal/mol) compared to C–Cl (∼95 kcal/mol) [1]. For electron-deficient heterocycles such as quinolines, this rate enhancement is even more pronounced due to the electron-withdrawing effect of the ring nitrogen, which further activates the C4 position toward oxidative addition [2]. While a direct head-to-head kinetic comparison between ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate and its 4-chloro analog is not publicly available, the well-established reactivity hierarchy (I > Br >> Cl) in palladium catalysis provides strong inferential support for selecting the 4-bromo compound when synthetic efficiency is a priority [1].

C–Br vs. C–Cl Reactivity
Class-level inference
C–Br BDE ~80 kcal/mol vs. C–Cl ~95 kcal/mol
10–100× faster oxidative addition
Supports synthetic method fit and throughput review
Class reactivity trend (I > Br >> Cl); direct kinetic data not publicly available
Reactivity Cross-Coupling C–Br vs. C–Cl

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate: Application Scenarios


Kinase-Focused Library Synthesis via C4 Diversification

Medicinal chemistry teams building kinase-targeted compound libraries can exploit the 4-bromo handle for parallel Suzuki-Miyaura or Buchwald-Hartwig diversification. The scaffold's recognition in YAK3 and TAM kinase patents [1] supports its use as a core template, while the 6-CF₃ group provides the lipophilicity needed for cellular target engagement [2]. One-step C4 arylation or amination enables rapid SAR exploration and hit-to-lead optimization.

Antibacterial Lead Optimization Leveraging 6-CF₃ Pharmacophoric Alignment

For antibacterial drug discovery programs targeting DNA gyrase or topoisomerase IV, the 6-CF₃ substitution matches the optimal pharmacophoric position identified in quinoline-3-carboxylic acid SAR . The target compound serves as a key intermediate for synthesizing novel 4-substituted and 3-carboxylate-modified analogs with the potential to achieve MIC values comparable to the 0.25 µg/mL benchmark established for 6-fluoro derivatives .

CNS Drug Discovery: High Passive Permeability

Programs targeting CNS indications can leverage the compound's favorable lipophilicity (XLogP3 ≈ 3.7) and low TPSA (39.2 Ų) to maximize blood-brain barrier penetration [2]. The absence of hydrogen bond donors (unlike the 4-hydroxy analog) further improves the prospects for CNS drug-likeness, making this building block suitable for synthesizing brain-penetrant kinase inhibitors or GPCR ligands.

Trifluoromethyl-Enhanced Metabolic Stability for Agrochemicals

In agrochemical research, the trifluoromethyl group is a recognized metabolic stability enhancer that prolongs half-life in field environments. The target compound's 6-CF₃ motif, combined with the synthetic versatility of the 4-Br and 3-COOEt groups, makes it a strategic building block for generating novel quinoline-based fungicides or herbicides, where lipophilicity and metabolic resistance are key performance parameters [2].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
4-Bromo cross-coupling handle
SAR exploration and hit-to-lead optimization
Antibacterial lead optimization
6-CF₃ pharmacophoric alignment
MIC endpoint context and gyrase/topoisomerase IV inhibition
CNS permeability research models
XLogP3 lipophilicity and low TPSA
Blood-brain barrier penetration assay review
Agrochemical metabolic stability studies
6-CF₃ metabolic stability context
Field half-life and environmental fate monitoring

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